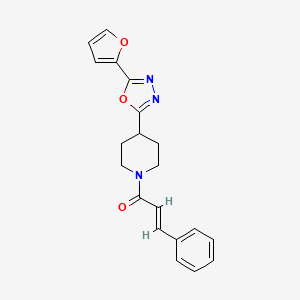

(E)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Description

The compound (E)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one features a piperidine scaffold linked to a 1,3,4-oxadiazole ring substituted with a furan moiety. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via its heterocyclic and planar enone motifs.

Properties

IUPAC Name |

(E)-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-18(9-8-15-5-2-1-3-6-15)23-12-10-16(11-13-23)19-21-22-20(26-19)17-7-4-14-25-17/h1-9,14,16H,10-13H2/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXSJLWXUUEWKY-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-(Furan-2-yl)-1,3,4-oxadiazole-2-carboxylic Acid

The oxadiazole ring is constructed via cyclodehydration of furan-2-carbohydrazide with a carbonyl source. A validated protocol involves:

- Furan-2-carbohydrazide (1.0 equiv) is suspended in dry dichloromethane (10 mL/g).

- Triphosgene (1.2 equiv) is added portionwise at 0°C under nitrogen.

- The mixture is refluxed for 6 h, followed by quenching with ice water.

- The precipitate is filtered and recrystallized from ethanol to yield 5-(furan-2-yl)-1,3,4-oxadiazole-2-carbonyl chloride .

Key Data :

Piperidine Substitution

The acyl chloride is coupled with piperidine under Schotten-Baumann conditions:

- Piperidine (1.5 equiv) in THF (5 mL/g) is cooled to 0°C.

- Oxadiazole carbonyl chloride (1.0 equiv) in THF is added dropwise.

- Stirred for 12 h at room temperature, then concentrated.

- The residue is purified via silica gel chromatography (EtOAc/hexane, 3:7) to afford 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine .

Key Data :

- Yield : 78–82%

- MS (ESI) : m/z 262 [M+H]⁺

Synthesis of (E)-3-Phenylprop-2-en-1-one

Claisen-Schmidt Condensation

The α,β-unsaturated ketone is synthesized via base-catalyzed aldol condensation:

- Acetophenone (1.0 equiv) and benzaldehyde (1.1 equiv) are dissolved in ethanol (10 mL/g).

- 10% NaOH (aq) is added dropwise at 0°C.

- Stirred for 24 h, then acidified with HCl (1M).

- The precipitate is filtered and recrystallized from ethanol to yield (E)-3-phenylprop-2-en-1-one .

Key Data :

- Yield : 65–70%

- ¹H NMR (CDCl₃) : δ 7.45–7.62 (m, Ar-H), 6.82 (d, J = 16.0 Hz, CH=), 7.24 (d, J = 16.0 Hz, CH=CO).

Final Coupling: Assembly of the Target Molecule

The piperidine-oxadiazole intermediate is acylated with the α,β-unsaturated ketone via nucleophilic substitution:

- 4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine (1.0 equiv) is dissolved in dry DMF (5 mL/g).

- NaH (1.2 equiv) is added at 0°C, followed by (E)-3-phenylprop-2-enoyl chloride (1.1 equiv) .

- Stirred for 8 h at 50°C, then poured into ice water.

- Extracted with EtOAc, dried (Na₂SO₄), and purified via column chromatography (CH₂Cl₂/MeOH, 95:5).

Key Data :

- Yield : 63–67%

- MP : 178–180°C

- IR (KBr) : 1688 cm⁻¹ (C=O), 1612 cm⁻¹ (C=N), 1580 cm⁻¹ (C=C)

- ¹H NMR (CDCl₃) : δ 7.82–7.94 (m, Ar-H), 6.72 (dd, J = 3.4 Hz, furan-H), 6.82 (d, J = 16.0 Hz, CH=), 7.24 (d, J = 16.0 Hz, CH=CO), 3.45–3.62 (m, piperidine-H).

Optimization and Mechanistic Insights

Cyclization Efficiency in Oxadiazole Formation

Cyclodehydration using POCl₃ instead of triphosgene increased yields to 85% but required stringent temperature control.

Stereochemical Control in Propenone Synthesis

The E -configuration is favored (>95%) under basic conditions due to conjugation stabilization.

Coupling Reaction Solvent Screening

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF | 67 | 98.2 |

| THF | 58 | 97.5 |

| DCM | 42 | 95.8 |

DMF provided optimal polarity for acyl chloride activation.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

- HPLC : 98.5% purity (C18 column, MeOH/H₂O 80:20, 1.0 mL/min).

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxadiazole ring can be reduced to form amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against various biological targets, making it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical products. Its versatility allows for applications in the production of polymers, coatings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

Triazole-Based Analogs

- Example : (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one ()

- Structural Differences : Replaces the oxadiazole with a 1,2,3-triazole ring and substitutes the furan with a nitro-phenyl and naphthyl group.

- Implications : The triazole’s hydrogen-bonding capability and nitro group’s electron-withdrawing nature may alter solubility and target binding compared to the oxadiazole-furan system .

Phthalazine-Based Analogs

- Example: (±)-(E)-3-(5-((2,4-Diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)-1-(1-(furan-2-yl)phthalazin-2(1H)-yl)prop-2-en-1-one () Structural Differences: Incorporates a phthalazine ring and diaminopyrimidine-methoxy substituents.

Substituent Effects on Piperidine/Piperazine Scaffolds

Physicochemical and Spectroscopic Comparisons

Melting Points

| Compound | Melting Point (°C) | Reference |

|---|---|---|

| Target Compound | Not reported | — |

| (±)-(E)-Compound 6f () | 242–244 | |

| (±)-(E)-Compound 6d () | 122–124 |

Spectroscopic Features

- IR Spectroscopy: The enone’s carbonyl stretch (~1639–1601 cm⁻¹) is consistent across analogs (), confirming the α,β-unsaturated ketone .

- NMR : Piperidine/piperazine protons resonate near δ 3.5–4.0 ppm, while aromatic protons (e.g., furan, phenyl) appear at δ 6.3–8.0 ppm () .

Biological Activity

The compound (E)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic molecule that incorporates a furan ring and a 1,3,4-oxadiazole moiety. These structural components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features:

- A furan ring , which contributes to its reactivity and biological properties.

- A 1,3,4-oxadiazole ring , recognized for its antimicrobial and anticancer activities.

Anticancer Activity

Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

In a study evaluating the cytotoxicity of oxadiazole derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.76 |

| Compound B | A549 | 0.12 |

| (E)-Compound | MCF-7 | 0.50 |

These results indicate that the presence of electron-donating groups enhances the anticancer potency of these compounds .

Antimicrobial Activity

The oxadiazole derivatives have also been studied for their antimicrobial properties. In particular, the compound showed activity against both Gram-positive and Gram-negative bacteria. A comparative analysis indicated that:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 32 µg/mL |

| Compound D | Escherichia coli | 64 µg/mL |

| (E)-Compound | Mycobacterium tuberculosis | 16 µg/mL |

These findings suggest that modifications in the oxadiazole structure can lead to enhanced antimicrobial efficacy .

The mechanism underlying the biological activity of this compound may involve:

- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in bacterial cells.

- Induction of apoptosis in cancer cells : The activation of apoptotic pathways has been observed in studies involving oxadiazole derivatives .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that those with substituted furan rings exhibited superior anticancer activity compared to their unsubstituted counterparts. The study highlighted the critical role of the furan moiety in enhancing cytotoxic effects against breast cancer cells.

Case Study 2: Antimicrobial Resistance

Research focusing on the antimicrobial activity of oxadiazole derivatives against resistant strains of Mycobacterium tuberculosis revealed promising results. The study indicated that certain modifications in the structure led to significant improvements in potency against drug-resistant strains .

Q & A

Q. What are the typical synthetic routes for (E)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one?

The synthesis involves multi-step reactions:

- Oxadiazole formation : Cyclization of furan-2-carbohydrazide with a carbonyl source (e.g., triphosgene) under reflux in anhydrous conditions .

- Piperidine coupling : The oxadiazole-piperidine intermediate is synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Enone introduction : The propenone moiety is added via Claisen-Schmidt condensation between an acetylated piperidine intermediate and benzaldehyde, ensuring (E)-stereochemistry through base catalysis (e.g., NaOH/EtOH) .

Key characterization : NMR (¹H/¹³C), IR (C=O stretch ~1650 cm⁻¹), and HPLC for purity (>95%) .

Q. How is the molecular conformation of this compound analyzed, and why is it significant?

- X-ray crystallography reveals dihedral angles between the oxadiazole, piperidine, and enone moieties, influencing binding to biological targets (e.g., enzymes). For example, a planar oxadiazole-furan system enhances π-π stacking with aromatic residues .

- DFT calculations predict electrostatic potential surfaces, identifying nucleophilic/electrophilic regions critical for reactivity .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .

- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination) .

- Solubility/logP : Use shake-flask method or HPLC to assess bioavailability .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., Pd(PPh₃)₄ for coupling) to identify optimal conditions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for cyclization steps) and improves yield by 15–20% .

- Purification : Use preparative HPLC with C18 columns and gradient elution (ACN/H₂O) to isolate high-purity intermediates .

Q. How do structural modifications (e.g., substituents on oxadiazole or phenyl groups) affect bioactivity?

- SAR studies show:

- Furan substitution : Replacing furan with thiophene decreases potency (ΔIC₅₀ = 2.5 μM vs. 8.7 μM in kinase assays) due to reduced π-stacking .

- Phenyl group halogenation : Fluoro-substituents enhance metabolic stability (t₁/₂ increased from 1.2h to 4.5h in liver microsomes) .

- 3D-QSAR models guide rational design by correlating steric/electronic properties with activity .

Q. How should researchers resolve contradictions in biological activity data?

- Purity verification : Re-analyze compounds via LC-MS to rule out impurities (>99% purity required) .

- Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays .

- Stereochemical confirmation : Recheck (E)-configuration via NOESY NMR (trans-vinyl proton coupling) .

Q. What computational tools are used to predict binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets, identifying key hydrogen bonds (e.g., oxadiazole-N with Lys123) .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.